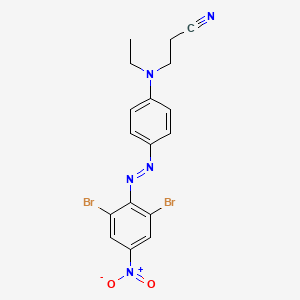

Disperse Orange 61

Descripción

The exact mass of the compound 3-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)propiononitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disperse Orange 61 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Orange 61 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMJPPMTXZJLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276061, DTXSID70866473 | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55281-26-0, 12270-45-0 | |

| Record name | 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55281-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055281260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Photodegradation mechanism of Disperse Orange 61 in aqueous solutions

An In-depth Technical Guide to the Photodegradation Mechanism of Disperse Orange 61 in Aqueous Solutions

Authored by: Gemini, Senior Application Scientist

Abstract

Disperse Orange 61 (DO61), a monoazo dye used extensively in the textile industry, represents a class of recalcitrant organic pollutants that pose significant environmental challenges due to their persistence and potential toxicity.[1] This technical guide provides a comprehensive exploration of the photodegradation mechanisms of DO61 in aqueous environments. We delve into the fundamental principles of photochemical degradation, the critical roles of various reactive oxygen species (ROS), and the intricate degradation pathways from initial chromophore cleavage to complete mineralization. This document synthesizes current scientific understanding to offer researchers and environmental scientists a detailed framework for investigating and mitigating the environmental impact of such dyes. We further provide field-proven experimental protocols, data interpretation methodologies, and a discussion of the key environmental factors that influence degradation kinetics.

Introduction: The Challenge of Disperse Orange 61

Disperse Orange 61 (C.I. 111355; CAS No. 12270-45-0) is a synthetic organic colorant designed for its insolubility in water and its affinity for hydrophobic fibers like polyester.[2][3] Its molecular structure features a stable monoazo bond (-N=N-) which acts as the chromophore, flanked by a substituted aromatic system comprising 2,6-dibromo-4-nitroaniline and N-ethyl-N-cyanoethylaniline moieties.[3][4]

While essential for textile dyeing, the release of DO61 into aquatic ecosystems is a matter of concern. The dye's resistance to conventional wastewater treatment and its persistence in the environment can lead to aesthetic pollution and potential ecotoxicological effects.[1][5] Photodegradation, a process harnessing light energy, presents a promising advanced oxidation process (AOP) for the complete destruction of this and other dye pollutants.[6][7] Understanding the intricate mechanisms of this process is paramount for developing efficient and scalable remediation technologies.

Core Principles of Photodegradation

The photodegradation of a dye molecule like DO61 is initiated by the absorption of photons of appropriate energy (typically in the UV or visible spectrum), which elevates the molecule to an excited state (Dye*). From this excited state, the degradation can proceed via two primary routes:

-

Direct Photolysis: The excited dye molecule undergoes direct fragmentation, isomerization, or reaction with other species like water. This pathway is often less efficient for complex and stable azo dyes.

-

Indirect or Sensitized Photolysis: The excited dye molecule transfers its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), or it participates in electron transfer reactions, typically on the surface of a semiconductor photocatalyst, to generate a cascade of other reactive oxygen species (ROS).[8][9] This indirect pathway is frequently the dominant mechanism in environmental settings.[10]

The ultimate goal of photodegradation is not merely decolorization (the cleavage of the chromophore) but complete mineralization —the conversion of the organic dye into benign inorganic products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., NO₃⁻, Br⁻).[11][12]

The Key Oxidants: Reactive Oxygen Species (ROS)

The breakdown of DO61 is primarily mediated by a suite of highly reactive, short-lived chemical species. The generation and interaction of these ROS define the degradation pathway and efficiency.

Hydroxyl Radicals (•OH)

The hydroxyl radical is one of the most powerful and non-selective oxidants known (E⁰ = 2.8 V). It can attack the DO61 molecule at multiple sites, leading to rapid degradation.[13] In photocatalytic systems (e.g., using TiO₂ or ZnO), •OH is primarily formed when photogenerated holes (h⁺) on the catalyst surface oxidize water molecules or hydroxide ions.[6][14] The attack by •OH can lead to:

-

Addition to Aromatic Rings: Forming hydroxylated intermediates, which destabilizes the molecule and can lead to ring-opening.[15][16]

-

Azo Bond Attack: Cleavage of the -N=N- bond, resulting in the rapid loss of color.[15]

-

Hydrogen Abstraction: From the N-alkyl groups, initiating their subsequent oxidation and cleavage.

Singlet Oxygen (¹O₂)

Singlet oxygen is an electronically excited state of molecular oxygen that is a highly selective and electrophilic oxidant.[8] It is a key species in dye-sensitized photoreactions, where the dye itself acts as a photosensitizer.[17] The process involves the excited dye (Dye*) transferring its energy to ground-state triplet oxygen, producing ¹O₂.[8][12] Singlet oxygen preferentially attacks electron-rich moieties within the DO61 structure, such as the amino-substituted phenyl ring, leading to the formation of peroxides and subsequent degradation.[18]

Superoxide Radicals (•O₂⁻) and Photogenerated Holes (h⁺)

In heterogeneous photocatalysis, superoxide radicals and holes also play a significant role.

-

Superoxide Radicals (•O₂⁻): Formed when photogenerated electrons (e⁻) on the catalyst surface are scavenged by dissolved oxygen. While less reactive than •OH, •O₂⁻ is a key intermediate in the ROS cascade and contributes to the overall oxidative process.[19][20]

-

Photogenerated Holes (h⁺): These represent the absence of an electron in the valence band of the semiconductor catalyst. They are powerful oxidants and can directly oxidize the dye molecule adsorbed on the catalyst surface or react with water to form •OH radicals.[10][20]

Proposed Photodegradation Pathway of Disperse Orange 61

Based on the known reactivity of ROS with azo dyes, a multi-step degradation pathway for DO61 can be proposed. The process begins with the initial attack on the chromophore and proceeds through a series of smaller intermediates until mineralization is achieved.

Caption: Proposed photodegradation pathway for Disperse Orange 61.

-

Initial Attack & Decolorization: The process is initiated by ROS attacking the molecule. The most rapid initial step is the cleavage of the azo bond, which destroys the chromophore and leads to the visible decolorization of the solution.[1]

-

Formation of Aromatic Intermediates: Azo bond cleavage results in the formation of various aromatic amines and phenolic compounds, such as 2,6-dibromo-4-nitroaniline and derivatives of N-ethyl-N-cyanoethylaniline. Simultaneously, •OH radicals can hydroxylate the aromatic rings, and oxidation of the N-alkyl groups can occur.[15]

-

Aromatic Ring Opening: These primary intermediates, which can sometimes be more toxic than the parent dye, are subsequently attacked by •OH radicals. This leads to the opening of the aromatic rings, a critical step in detoxification.

-

Formation of Aliphatic Acids: Ring cleavage produces smaller, short-chain aliphatic acids (e.g., oxalic acid, formic acid).

-

Complete Mineralization: Finally, these simple organic acids are oxidized to CO₂, H₂O, and inorganic ions, completing the degradation process.[11]

Factors Influencing Degradation Kinetics

The efficiency of DO61 photodegradation is not intrinsic but is heavily influenced by a range of experimental and environmental parameters. Optimization of these factors is crucial for practical applications.

| Parameter | Effect on Degradation Rate | Rationale & Causality |

| pH | Highly influential; optimum pH is system-dependent. | pH alters the surface charge of photocatalysts (e.g., TiO₂) and the speciation of the dye molecule, affecting adsorption.[21][22] It also influences the generation potential of •OH radicals.[14] |

| Initial Dye Concentration | Rate generally decreases with increasing concentration. | At high concentrations, dye molecules can absorb a significant fraction of the incident light, preventing photons from reaching the catalyst surface (a "screening effect").[23][24] Catalyst active sites may also become saturated.[21] |

| Catalyst Loading | Rate increases up to an optimal loading, then decreases. | Increasing the catalyst amount increases the number of available active sites and thus the rate of ROS generation.[22] However, excessive loading leads to solution turbidity, which blocks light penetration and causes particle agglomeration, reducing the effective surface area.[21][25] |

| Light Intensity | Rate increases with light intensity up to a certain point. | Higher light intensity provides more photons, leading to a higher rate of electron-hole pair generation and thus more ROS.[24] At very high intensities, the rate can become mass-transfer limited or limited by electron-hole recombination. |

| Dissolved Oxygen | Crucial for most degradation pathways. | Dissolved oxygen acts as the primary electron scavenger to form superoxide radicals (•O₂⁻), preventing the recombination of photogenerated electrons and holes. It is also the precursor for singlet oxygen (¹O₂).[26] |

Experimental Methodologies: A Practical Guide

A robust investigation into the photodegradation of DO61 requires a combination of techniques to monitor the reaction, identify intermediates, and elucidate the underlying mechanism.

Caption: Standard experimental workflow for studying DO61 photodegradation.

Protocol 1: Monitoring Degradation via UV-Vis Spectrophotometry

This protocol provides a straightforward method to quantify the rate of decolorization.

-

Preparation: Prepare a stock solution of DO61 in an appropriate solvent (e.g., acetone for initial dissolution, then diluted in deionized water). Prepare a reaction suspension containing the dye at the desired concentration (e.g., 20 mg/L) and the photocatalyst (e.g., 1 g/L TiO₂).[11][23]

-

Equilibration: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[19] This ensures that the initial concentration (C₀) reflects the dye in solution at the start of the photoreaction.

-

Initiation: Turn on the light source (e.g., a Xenon arc lamp or a medium-pressure mercury lamp) to initiate the photodegradation.[27]

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw an aliquot (e.g., 3 mL) of the suspension.

-

Analysis: Immediately centrifuge the aliquot at high speed (e.g., 8000 rpm for 5 min) to pellet the catalyst particles.[28] Analyze the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of DO61.

-

Calculation: The degradation efficiency (%) can be calculated as: (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The data can be fitted to a kinetic model, often the pseudo-first-order Langmuir-Hinshelwood model: ln(C₀/Cₜ) = k_app * t, where k_app is the apparent rate constant.[14][23]

Protocol 2: Identification of Reactive Oxygen Species (ROS) via Scavenging

This protocol helps to identify the dominant oxidative species responsible for the degradation.

-

Setup: Prepare parallel photoreactor experiments as described in Protocol 1.

-

Scavenger Addition: To separate reactor vessels, add a significant excess of a specific ROS scavenger before initiating irradiation.

-

Execution: Run the photodegradation experiment and monitor the degradation rate as per Protocol 1.

-

Interpretation: A significant decrease in the degradation rate in the presence of a specific scavenger indicates that the corresponding ROS plays a crucial role in the mechanism.[10]

| Scavenger | Target Reactive Species |

| Tert-butanol (TBA) | Hydroxyl Radicals (•OH) |

| Ascorbic Acid (AA) | Superoxide Radicals (•O₂⁻), Holes (h⁺) |

| Ammonium Oxalate (AO) | Holes (h⁺) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet Oxygen (¹O₂) |

| p-Benzoquinone (BQ) | Superoxide Radicals (•O₂⁻) |

Causality: Each scavenger reacts rapidly with its target ROS, effectively removing it from the reaction medium.[10][18][29] By observing the impact on the overall reaction rate, one can deduce the contribution of each species.

Protocol 3: Analysis of Intermediates via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This advanced protocol is essential for elucidating the degradation pathway.

-

Sample Preparation: Collect aliquots at various time points during the degradation experiment (e.g., at 0%, 50%, and 90% decolorization) and centrifuge them as described previously.

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A gradient elution program using solvents like acetonitrile and water (often with formic acid to aid ionization) is used to separate the parent dye from its various degradation products.[30]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF). The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weights of the intermediates.[31]

-

Structure Elucidation: By analyzing the mass spectra (including fragmentation patterns from MS/MS analysis), the chemical structures of the intermediate compounds can be proposed, providing a snapshot of the degradation pathway.[20]

Conclusion and Future Perspectives

The photodegradation of Disperse Orange 61 in aqueous solutions is a complex process governed by the interplay of light, catalysts, and a variety of highly reactive oxygen species. The primary mechanism involves an initial ROS-mediated attack, leading to the cleavage of the azo chromophore, followed by the sequential breakdown of aromatic intermediates into smaller aliphatic compounds and, ultimately, complete mineralization. While hydroxyl radicals and singlet oxygen are often the principal agents of degradation, the dominant pathway is highly dependent on environmental conditions such as pH and the presence of photosensitizing materials.

Future research should focus on developing highly efficient and visible-light-active photocatalysts to harness solar energy more effectively. A deeper understanding of the toxicity of degradation intermediates is crucial to ensure that remediation strategies lead to genuine detoxification. Furthermore, studies in complex water matrices that mimic real industrial wastewater will be essential for translating these laboratory findings into robust, real-world environmental solutions.

References

- Photogeneration of singlet oxygen catalyzed by hexafluoroisopropanol for selective degrad

- Experimental setup for organic dyes degradation using photocatalyst m

- Singlet Oxygen-Induced Photodegradation of the Polymers and Dyes in Optical Sensing Materials and the Effect of Stabilizers on These Processes - ACS Public

- Singlet oxygen-induced photodegradation of the polymers and dyes in optical sensing materials and the effect of stabilizers on these processes - PubMed. (2013, September 12).

- The influence of singlet oxygen in the fading of carbonless copy paper primary dye on clays | Request PDF - ResearchG

- Role of Molecular Singlet Oxygen in Photochemical Degradation of NTO: DFT Study. (2023, March 20).

- A Comprehensive Chemistry Experiment for Undergraduates to Investigate the Photodegradation of Organic Dyes by ZnO/GO Nanocomposite | Journal of Chemical Education - ACS Public

- Experimental setup for photocatalytic degradation.

- ENHANCED PHOTODEGRADATION OF DYE MIXTURES (METHYL ORANGE AND METHYL GREEN)

- Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II)

- Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents - IJESI. (n.d.).

- Lasing action and photodegradation of Disperse Orange 11 dye in liquid solution. (n.d.).

- A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online. (2017, November 8).

- A Technical Guide to the Thermal Degradation Analysis of Disperse Orange 30 - Benchchem. (n.d.).

- Factors influencing the photodegradation of acid orange 8 by nitrocellulose membranes. (2021).

- Study of the Photodegrad

- Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) - Canada.ca. (2009, August 22).

- Photocatalytic Degradation of Orange G Dye by Using Bismuth Molybdate: Photocatalysis Optimization and Modeling via Definitive Screening Designs - MDPI. (2022, April 2).

- Disperse Orange 61 12270-45-0 wiki - Guidechem. (n.d.).

- A Comparative Analysis of Disperse Orange 25 and Other Key Orange Disperse Dyes - Benchchem. (n.d.).

- Disperse orange 30 dye degradation by assisted plasmonic photocatalysis using Ag-CdZnSO/zeolitic matrix nanocomposites. (2015, November 14).

- Disperse Orange 61 - World dye variety. (2012, February 20).

- An In-depth Technical Guide to the Environmental Fate and Degradation of Disperse Orange 25 - Benchchem. (n.d.).

- Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. (n.d.).

- Hydroxyl radical mediated degradation of azo dyes: evidence for benzene generation | Environmental Science & Technology - ACS Public

- Disperse orange 61 (C17H15Br2N5O2) - PubChemLite. (n.d.).

- Photocatalytic systems: reactions, mechanism, and applic

- Photodegradation of Methyl Orange in Aqueous Solution by the Visible Light Active Co:La:TiO 2 Nanocomposite - ResearchG

- Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus und

- Photocatalytic Performance and Mechanistic Research of ZnO/g-C3N4 on Degradation of Methyl Orange | ACS Omega. (2019, November 27).

- Hydroxyl Radical-Based Advanced Oxidation Processes of Red Reactive Dyes by Ultrafine Bubbles Method - MDPI. (2024, June 12).

- Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing). (n.d.).

- Photodegradation of Dye Acid Orange 67 by Titanium Dioxide in the Presence of Visible Light and UV Light - Research and Reviews. (2013, March 15).

- The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. (2024, August 2).

- Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradi

- X-ray crystal structure analysis for CI Disperse Orange 61 | Request PDF - ResearchG

- Degradation of Disperse Orange 3-an azo dye by silver nanoparticles - ResearchG

- Attack of hydroxyl radicals to α-methyl-styrene sulfonate polymers and cerium-mediated repair via radical c

- Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photogeneration of singlet oxygen catalyzed by hexafluoroisopropanol for selective degradation of dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. rroij.com [rroij.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Attack of hydroxyl radicals to α-methyl-styrene sulfonate polymers and cerium-mediated repair via radical cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 21. ijesi.org [ijesi.org]

- 22. medcraveonline.com [medcraveonline.com]

- 23. Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II) Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Factors influencing the photodegradation of acid orange 8 by nitrocellulose membranes [frontiersin.org]

- 25. Photocatalytic Degradation of Orange G Dye by Using Bismuth Molybdate: Photocatalysis Optimization and Modeling via Definitive Screening Designs [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Singlet oxygen-induced photodegradation of the polymers and dyes in optical sensing materials and the effect of stabilizers on these processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Toxicity Profile, Cytotoxicity, and Mutagenicity of Disperse Orange 61: A Technical Guide

Executive Summary

Disperse Orange 61 (DO61) is a synthetic, brominated azo dye predominantly utilized in the textile industry for dyeing polyester and other synthetic fibers[1]. While highly valued for its vibrant colorfastness and thermal stability, the compound’s environmental persistence and toxicological profile have become subjects of intense scrutiny. Recent environmental monitoring has detected substantial abundances of DO61 in indoor environments, particularly in daycare dust, raising significant exposure concerns for vulnerable populations[2].

For researchers and drug development professionals evaluating the safety of consumer products or assessing environmental health risks, understanding the biotransformation dynamics of DO61 is critical. This guide synthesizes the chemical profile, cytotoxic mechanisms, and mutagenic potential of DO61, providing field-proven, self-validating methodologies for accurate toxicological screening.

Chemical Profile and Biotransformation Dynamics

Disperse Orange 61 (CAS: 12270-45-0) is a single azo class dye synthesized via the coupling of 2,6-dibromo-4-nitroaniline diazo and N-ethyl-N-cyanoethylaniline[1]. The core toxicological hazard of DO61 is intrinsically linked to its azo bond (-N=N-).

In mammalian systems, DO61 is relatively inert until it undergoes reductive cleavage. Azoreductase enzymes—primarily found in the intestinal microflora and, to a lesser extent, in hepatic tissue—cleave the azo bond to release highly reactive aromatic amines, such as 2,6-dibromo-4-nitroaniline[3]. These primary amines are subsequently N-hydroxylated by Cytochrome P450 (CYP450) enzymes, generating electrophilic nitrenium ions. These ions are the ultimate genotoxicants, capable of forming covalent adducts with DNA, thereby inducing mutagenesis,[3].

Caption: Metabolic activation of Disperse Orange 61 leading to DNA adducts.

Comprehensive Toxicity Profile

The toxicity of DO61 extends beyond mammalian systems, significantly impacting aquatic ecosystems. Effluents from textile processing plants containing unexhausted DO61 have been shown to contribute heavily to the mutagenic activity of receiving water bodies, such as the Cristais River[4].

Below is a consolidated summary of the physicochemical and toxicological endpoints of DO61:

| Parameter | Specification / Observation |

| Chemical Formula | C17H15Br2N5O2[1] |

| Molecular Weight | 481.14 g/mol [1] |

| CAS Registry Number | 12270-45-0[1] |

| Primary Application | Textile dyeing (polyester, synthetic fibers), printing inks[1] |

| Environmental Presence | High abundance in indoor/daycare dust; textile effluents[2],[4] |

| In Vitro Cytotoxicity | Dose-dependent viability reduction at 0.01 µg/mL to 4.0 µg/mL[5] |

| Mutagenicity | Positive (Ames test with Prival modification; TA98/TA100)[6] |

| Aquatic Toxicity | Chronic toxicity observed in aquatic invertebrates and fish |

In Vitro Cytotoxicity: Mechanisms and Self-Validating Methodologies

Azo dyes and their cleavage products induce cytotoxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and cellular apoptosis. Because DO61 is frequently detected in indoor dust[2], inhalation is a primary route of exposure. Consequently, human airway epithelial cells (SAECs) and alveolar basal epithelial cells (A549) are the most biologically relevant models for in vitro screening[5].

The Challenge of Optical Interference

A critical pitfall in assessing the cytotoxicity of deeply colored compounds like DO61 is optical interference . Traditional colorimetric assays (e.g., MTT, WST-8) rely on absorbance readings (typically between 450 nm and 570 nm). DO61 strongly absorbs light in this exact spectrum. If unwashed dye remains in the well, or if the dye binds non-specifically to cellular proteins, it will artificially inflate absorbance readings, resulting in false-positive viability data.

Self-Validating Protocol: Luminescence-Based ATP Quantification

To establish a self-validating system that bypasses optical interference, the CellTiter-Glo Luminescent Cell Viability Assay is strictly recommended[5]. This assay quantifies ATP—a direct indicator of metabolically active cells—via a luciferase-catalyzed luminescent reaction, completely decoupling the readout from the dye's absorbance spectrum.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells at a density of 1 × 10^4 cells/well in a 96-well opaque-walled plate. (Causality: Opaque walls prevent luminescent cross-talk between adjacent wells, ensuring signal fidelity).

-

Acclimation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and log-phase growth recovery.

-

Compound Dosing: Prepare DO61 in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Expose cells to a dose-response gradient ranging from 0.01 µg/mL to 4.0 µg/mL[5]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the treated cells for 48 hours.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

-

Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

-

Quantification: Record luminescence using a microplate reader. Viability is calculated as a percentage of the vehicle control's luminescent signal.

Mutagenicity: Genotoxic Potential and The Modified Ames Test

DO61 is a known mutagen, but standard testing protocols frequently fail to detect the genotoxicity of azo dyes[6].

The Causality Behind the Prival Modification

The standard Ames test (OECD TG 471) utilizes a rat liver S9 fraction to simulate mammalian metabolic activation. However, standard rat liver S9 preparations lack sufficient azoreductase activity under the standard aerobic plate incorporation conditions. If DO61 is tested using the standard protocol, the azo bond remains intact, the genotoxic aromatic amines are never released, and the test yields a false negative .

To accurately assess DO61, the Prival Modification is mandatory[6]. This protocol introduces three critical changes to create a self-validating mutagenic assay:

-

Uninduced Hamster Liver S9: Hamster liver possesses a naturally higher baseline of azoreductase activity compared to rat liver.

-

Flavin Mononucleotide (FMN): FMN is added to the S9 mix to act as an essential electron carrier, radically accelerating the reductive cleavage of the azo bond.

-

Static Pre-incubation: The test compound, bacteria, and S9 mix are pre-incubated in a static (unshaken) environment. This reduces oxygen transfer, creating the partially anaerobic conditions required for optimal azoreductase function.

Caption: Workflow of the Prival-modified Ames test for azo dye mutagenicity.

Step-by-Step Methodology (Prival-Modified Ames Test):

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions), as these are highly sensitive to aromatic amines.

-

Modified S9 Preparation: Prepare the metabolic activation mixture using uninduced hamster liver S9, supplemented with glucose-6-phosphate, NADP, and 2 mM FMN.

-

Pre-incubation Phase: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.5 mL of the FMN-supplemented S9 mix, and 0.1 mL of DO61 (dissolved in DMSO). Incubate the tubes statically at 30°C for 30 minutes. (Causality: This step drives the anaerobic reduction of DO61 into its amine constituents).

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine and biotin) to the pre-incubation tube, vortex gently, and immediately pour over the surface of a minimal glucose agar plate.

-

Aerobic Incubation: Once the agar solidifies, invert the plates and incubate aerobically at 37°C for 48 to 72 hours. (Causality: Aerobic conditions are now required for the CYP450-mediated N-hydroxylation of the released amines).

-

Scoring: Count the number of revertant colonies. A dose-dependent increase in revertant colonies (typically ≥2x the solvent control) confirms the mutagenicity of DO61.

Conclusion

Disperse Orange 61 presents a complex toxicological profile characterized by environmental persistence, in vitro cytotoxicity, and potent mutagenicity upon metabolic activation. Because its toxicity is masked prior to the reductive cleavage of its azo bond, and because its intense pigmentation interferes with standard optical assays, researchers must employ highly specific, self-validating methodologies. By utilizing luminescence-based ATP quantification for cytotoxicity and the Prival-modified Ames test for genotoxicity, drug development and environmental health professionals can generate robust, artifact-free risk assessments.

References

- Source: guidechem.

- Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Disperse Dyes Environment Canada Health Can - Canada.

- Screening assessment - Canada.

- Source: toxicology.

- Source: usask.

- Source: benchchem.

- Source: researchgate.

Sources

Electrochemical Reduction Behavior and Redox Potential of Disperse Orange 61: A Technical Guide

Executive Summary

Disperse Orange 61 (DO61) is a complex, halogenated nitro-azo dye widely utilized in the textile industry. For researchers in environmental toxicology and drug development, understanding the redox behavior of DO61 is critical. The reductive cleavage of azo dyes mimics their in vivo biotransformation by human microbiome azoreductases, a process that frequently yields mutagenic and genotoxic aromatic amines[1]. This whitepaper provides an in-depth analysis of the electrochemical reduction mechanisms, thermodynamic redox potentials, and analytical methodologies required to profile DO61 using advanced electrochemistry-mass spectrometry (EC-MS) techniques.

Molecular Architecture and Electroactive Domains

Disperse Orange 61 (Molecular Formula: C₁₇H₁₅Br₂N₅O₂, MW: 481.14 g/mol ) features a highly conjugated, electron-deficient structure[2]. The molecule contains three distinct electroactive domains that dictate its voltammetric behavior:

-

The Nitro Group (-NO₂): Positioned on a phenyl ring flanked by two highly electronegative bromine atoms, the nitro group is severely electron-depleted, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to reduction.

-

The Azo Bridge (-N=N-): The core chromophore linking the two aromatic systems. Its reduction is heavily dependent on proton-coupled electron transfer (PCET) mechanisms[3].

-

Aryl Halides (C-Br): The 2,6-dibromo substitutions stabilize the molecule but act as leaving groups under extreme cathodic potentials via reductive dehalogenation[4].

Thermodynamic Landscape: Redox Potentials

The electrochemical reduction of DO61 is an irreversible, multi-step cascade. Because the reduction of both the nitro and azo groups requires protons, their redox potentials ( Epc ) exhibit Nernstian behavior, shifting negatively by approximately 59 mV per pH unit increase.

The presence of the electron-withdrawing bromine atoms ortho to the nitro group significantly decreases the electron density on the aromatic ring. This structural causality shifts the reduction potential of the nitro group to more positive (less negative) values compared to unsubstituted azo dyes.

Table 1: Anticipated Voltammetric Peaks for Disperse Orange 61

(Conditions: Glassy Carbon Electrode, pH 7.0 Phosphate Buffer, Scan Rate 50 mV/s)

| Functional Group | Reduction Reaction | Anticipated Potential Range (V vs. Ag/AgCl) | Electron/Proton Transfer |

| Nitro (-NO₂) | -NO₂ → -NHOH | -0.40 to -0.60 V | 4e⁻, 4H⁺ |

| Azo (-N=N-) | -N=N- → -NH-NH- | -0.65 to -0.85 V | 2e⁻, 2H⁺ |

| Hydrazo (-NH-NH-) | -NH-NH- → 2 Ar-NH₂ | -0.90 to -1.20 V | 2e⁻, 2H⁺ (Cleavage) |

| Aryl Bromide (Br) | Ar-Br → Ar-H | < -1.50 V | 2e⁻, 1H⁺ (per Br) |

Mechanistic Pathways of Electrochemical Reduction

The reduction of DO61 follows a sequential thermodynamic hierarchy. During a cathodic sweep, the functional groups reduce in order of their electron affinity[5].

-

Nitro Reduction: The -NO₂ group reduces first. In protic media, it undergoes a rapid 4-electron, 4-proton reduction to form a hydroxylamine intermediate (-NHOH).

-

Azo to Hydrazo: As the potential becomes more negative, the azo bridge accepts 2 electrons and 2 protons to form a hydrazo intermediate (-NH-NH-).

-

Reductive Cleavage: Further polarization injects another 2 electrons into the hydrazo bond, causing irreversible scission. For DO61, this cleavage yields two primary aromatic amines: a 2,6-dibromo-1,4-benzenediamine derivative and an N-ethyl-N-cyanoethyl-p-phenylenediamine derivative[1].

-

Debromination: At extreme negative potentials (beyond -1.5 V), the carbon-bromine bonds undergo reductive cleavage, replacing the halogens with hydrogen[4].

Sequential electrochemical reduction pathway of Disperse Orange 61.

Toxicological Implications: EC-MS as a Biotransformation Proxy

Azo dyes are heavily scrutinized because their biological degradation pathways—specifically via azoreductase enzymes in the human gut and liver—produce carcinogenic aromatic amines[6].

Online Electrochemistry-Mass Spectrometry (EC-MS) serves as an animal-free, in vitro proxy to predict these metabolic pathways. By applying a controlled negative potential to a DO61 solution and routing the effluent directly into a mass spectrometer, researchers can instantly generate, isolate, and identify the toxic amine fragments that would otherwise require complex, time-consuming in vivo pharmacokinetic studies[1].

Workflow for online EC-MS analysis of DO61 biotransformation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false artifacts.

Protocol A: Voltammetric Profiling (CV & DPV)

Objective: Map the thermodynamic redox potentials of DO61.

-

Electrode Preparation: Polish a Glassy Carbon (GC) working electrode using 0.05 µm alumina slurry. Sonicate sequentially in DI water and ethanol for 3 minutes each.

-

Causality: Removes adsorbed passivating organic layers, ensuring that the electron transfer is diffusion-controlled rather than surface-limited.

-

-

Electrolyte Assembly: Prepare a 0.1 M phosphate buffer (pH 7.0) containing 10-20% acetonitrile.

-

Causality: DO61 is highly hydrophobic. The organic co-solvent prevents the dye from precipitating out of the aqueous buffer.

-

-

Deaeration (Critical Step): Purge the electrochemical cell with high-purity N₂ gas for 15 minutes prior to scanning. Maintain a nitrogen blanket during the experiment.

-

Causality: Dissolved oxygen reduces at approximately -0.8 V vs. Ag/AgCl. Without deaeration, the massive oxygen reduction current will completely mask the azo and hydrazo reduction peaks of DO61.

-

-

Execution: Perform Cyclic Voltammetry (CV) from 0.0 V to -1.8 V at a scan rate of 50 mV/s. Follow with Differential Pulse Voltammetry (DPV) to resolve overlapping nitro and azo peaks.

Protocol B: Online EC-MS for Cleavage Analysis

Objective: Mimic enzymatic cleavage and identify resulting aromatic amines.

-

Solution Preparation: Dissolve DO61 to a final concentration of 10 µg/mL in a solvent system of acetonitrile containing 0.1% formic acid[1].

-

Causality: Formic acid provides the necessary protons for the PCET reduction mechanism while acting as an excellent ionization enhancer for positive-mode ESI-MS.

-

-

Cell Integration: Infuse the solution at 10 µL/min into a flow-through electrochemical cell equipped with a porous GC working electrode and a Palladium/Hydrogen (Pd/H₂) reference electrode.

-

Electrolysis & Detection: Apply a linear potential sweep from 0 V down to -2.0 V. Route the cell effluent directly into the ESI source of a tandem mass spectrometer (MS/MS). Monitor the emergence of low molecular weight fragments corresponding to the cleaved aromatic amines as the potential crosses the -1.0 V threshold.

References

-

PubChemLite - Disperse orange 61 (C17H15Br2N5O2) . Source: uni.lu. 2

-

Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products . Source: nih.gov. 1

-

Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products (PubMed) . Source: nih.gov. 6

-

Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode . Source: oup.com. 5

-

Electrochemical Reduction Properties of Azo Dyes in Acidic Media . Source: jlu.edu.cn. 3

-

Controlled amino-functionalization by electrochemical reduction of bromo and nitro azobenzene layers bound to Si(111) surfaces . Source: rsc.org. 4

Sources

- 1. Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Disperse orange 61 (C17H15Br2N5O2) [pubchemlite.lcsb.uni.lu]

- 3. Electrochemical Reduction Properties of Azo Dyes in Acidic Media [cjcu.jlu.edu.cn]

- 4. Controlled amino-functionalization by electrochemical reduction of bromo and nitro azobenzene layers bound to Si(111) surfaces - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02464H [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating the Lipophilicity of Disperse Orange 61: Methodological Frameworks for Partition Coefficient Determination

Executive Summary

Disperse Orange 61 (DO61) is a heavily substituted azobenzene dye primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. While its primary application is industrial, the compound's structural characteristics—specifically its high hydrophobicity and potential for environmental persistence—make it a subject of significant interest in ecotoxicology and analytical chemistry[1]. For researchers and environmental scientists, accurately determining the partition coefficient (LogP or Log Kow ) of DO61 is critical. Lipophilicity governs the dye's bioaccumulation potential, mobility in aquatic ecosystems, and dermal absorption profiles. This whitepaper provides an in-depth technical framework for evaluating the lipophilicity of DO61, detailing the physicochemical rationale behind selecting advanced chromatographic and slow-stirring methodologies over traditional shake-flask techniques.

Chemical Identity and Physicochemical Profile

DO61 belongs to the class of single azo disperse dyes. Its molecular architecture features a heavily halogenated and nitrated aromatic system coupled with a propanenitrile derivative, rendering it highly non-polar[2]. This lack of ionizing functional groups under physiological and environmental pH ranges means its lipophilicity is best modeled by LogP rather than the pH-dependent distribution coefficient (LogD).

Table 1: Physicochemical Properties of Disperse Orange 61

| Property | Value / Description |

| Chemical Name | Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- |

| CAS Registry Number | 12270-45-0 / 55281-26-0 |

| Molecular Formula | C₁₇H₁₅Br₂N₅O₂ |

| Molecular Weight | 481.14 g/mol |

| Dye Classification | Azo Disperse Dye |

| Estimated Log Kow | 3.51 – 6.01 |

The Mechanistic Significance of Lipophilicity in Azo Dyes

In the context of environmental risk assessment and biological interactions, the octanol-water partition coefficient ( Kow ) is the principal parameter dictating the fate of DO61. Disperse dyes impart color through physical adsorption to polymeric networks, a process driven by their high thermodynamic affinity for hydrophobic environments[3]. Consequently, when DO61 is released into wastewater, it preferentially partitions into organic sludge rather than remaining in the aqueous phase.

From a toxicological standpoint, a LogP value exceeding 4.0 typically triggers concerns for bioaccumulation in aquatic organisms, as the compound readily partitions into lipid-rich tissues[1]. However, accurate quantification is notoriously difficult. Mischaracterizing the LogP can lead to erroneous Quantitative Structure-Activity Relationship (QSAR) models, which rely on precise lipophilicity data to predict toxicity and environmental degradation pathways.

Methodological Framework: Overcoming Artifacts in Partition Coefficient Determination

The standard approach for determining LogP is the4[4]. However, for highly lipophilic compounds like DO61 (LogP > 4), this method introduces severe systematic errors. Vigorous shaking generates stable octanol microdroplets within the aqueous phase. Because the dye is highly concentrated in octanol, even a microscopic volume of suspended octanol artificially inflates the measured aqueous concentration, leading to a drastic underestimation of the true LogP[5].

To ensure scientific integrity and data reliability, researchers must employ methodologies that either eliminate physical mixing artifacts or rely on chromatographic retention[6].

Table 2: Comparison of Partition Coefficient Methodologies for DO61

| Methodology | Optimal LogP Range | Mechanism | Suitability for DO61 |

| OECD 107 (Shake Flask) | -2 to 4 | Direct equilibration via mechanical shaking. | Poor: High risk of microdroplet artifacts[6]. |

| OECD 117 (HPLC) | 0 to 6 | Correlation of C18 retention time with lipophilicity. | Excellent: Bypasses phase separation issues[7]. |

| OECD 123 (Slow-Stirring) | Up to 8.2 | Gentle equilibration without emulsion formation. | Excellent: Provides direct thermodynamic data[5]. |

Experimental Protocol: OECD 117 (HPLC Method) for DO61

The HPLC method is a self-validating system that derives the partition coefficient of DO61 by comparing its chromatographic retention behavior against a calibrated set of reference standards[7].

Step 1: Preparation of the Calibration Matrix Select a minimum of six reference substances with known, reliable LogP values that bracket the expected range of DO61 (e.g., LogP 3.0 to 6.0). Dissolve these standards in the mobile phase. Causality: Bracketing ensures that the target compound's LogP is interpolated rather than extrapolated, minimizing predictive error.

Step 2: Mobile Phase Formulation Prepare an isocratic mobile phase consisting of methanol and MS-grade water (e.g., 75:25 v/v). Causality: Isocratic elution is mandatory. Gradient elution continuously alters the partition dynamics between the stationary phase (C18) and the mobile phase, destroying the linear relationship between the logarithm of the capacity factor ( k′ ) and LogP.

Step 3: Chromatographic Execution Equilibrate a C18 analytical column at a strictly controlled temperature (25°C ± 1°C). Inject an un-retained organic compound (e.g., formamide or thiourea) to determine the dead time ( t0 ). Inject the reference standards and record their retention times ( tR ).

Step 4: System Calibration Calculate the capacity factor ( k′ ) for each reference standard using the formula:

k′=(tR−t0)/t0Construct a calibration curve by plotting logk′ against the known LogP values. Ensure the correlation coefficient ( R2 ) is ≥0.99 .

Step 5: DO61 Analysis and Interpolation Inject the DO61 sample (dissolved in the mobile phase to prevent precipitation). Record its retention time, calculate its capacity factor, and interpolate its LogP directly from the validated calibration curve.

Experimental Workflow Visualization

Workflow for selecting the optimal partition coefficient methodology for Disperse Orange 61.

Conclusion

The accurate determination of Disperse Orange 61's partition coefficient is a foundational requirement for predicting its environmental fate and biological interactions. Due to its inherent hydrophobicity, traditional shake-flask methods are compromised by microdroplet artifacts. By adopting advanced methodologies such as the7[7] or the 6[6], researchers can ensure high scientific integrity, yielding reliable lipophilicity data that robustly supports downstream toxicological and environmental risk assessments.

References

- Title: Screening Assessment for the Challenge Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61)

- Title: Test No. 107: Partition Coefficient (n-octanol/water)

- Title: Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing Source: NIH PMC URL

- Title: APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)

- Title: Partition coefficient octanol/water Source: FAO Pesticide Registration Toolkit URL

- Source: Canada.

Sources

- 1. Screening Assessment for the Challenge Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) - Canada.ca [canada.ca]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

Application Note & Protocol: Supercritical CO₂ Dyeing of Polyethylene Terephthalate (PET) using Disperse Orange 61

Audience: Materials Scientists, Chemical Engineers, and Polymer Researchers Scope: Mechanistic principles, quantitative parameters, and self-validating protocols for waterless supercritical carbon dioxide (scCO₂) dyeing.

Executive Summary

The transition from aqueous textile dyeing to supercritical fluid coloration represents a critical evolution in sustainable materials science. Conventional dyeing of polyethylene terephthalate (PET) requires massive volumes of water, high energy input, and toxic chemical dispersants to force hydrophobic dyes into the polymer matrix[1]. By utilizing carbon dioxide in its supercritical state (scCO₂) as both the solvent and the plasticizing medium, the process achieves near-zero environmental discharge[2]. This application note details the precise mechanistic and operational protocols for applying C.I. Disperse Orange 61 (DO61) —a highly efficient monoazo dye—to PET fabrics using scCO₂.

Mechanistic Grounding & Causality

To engineer a successful dyeing protocol, researchers must understand the tripartite physical chemistry between the solvent (scCO₂), the solute (DO61), and the substrate (PET).

-

The Solvent-Plasticizer Duality: Carbon dioxide reaches its supercritical phase above 31.1 °C and 7.38 MPa[1]. In this state, it possesses the density and solvating power of a liquid, combined with the low viscosity and high diffusivity of a gas[3]. When scCO₂ permeates the semi-crystalline PET fiber, it acts as a powerful plasticizer. It disrupts intermolecular forces between polymer chains, significantly lowering the glass transition temperature ( Tg ) of PET and expanding the "free volume" within the amorphous regions[3].

-

Solute Compatibility: Disperse Orange 61 (DO61) is a non-ionic, planar monoazo dye[4]. Because its molecular structure lacks water-solubilizing groups (such as sulfonates), it is inherently hydrophobic and completely insoluble in water at room temperature[5]. However, this exact hydrophobicity makes it highly soluble in non-polar scCO₂[2]. The dye dissolves into single molecules without the need for the toxic dispersing agents required in aqueous systems[3].

-

Mass Transfer: Driven by the concentration gradient and the gas-like diffusion of scCO₂, the monomeric DO61 molecules easily penetrate the expanded free volume of the PET fibers[1]. Upon depressurization, the CO₂ reverts to a gas and escapes, leaving the dye mechanically trapped and fixed within the collapsed polymer matrix[1].

Fig 1: Mechanistic pathway of scCO2 acting as both solvent and plasticizer for DO61 dyeing.

Quantitative Data & Parameters

To ensure reproducibility, all critical parameters and expected outcomes are summarized below. The parameters are optimized to balance dye exhaustion kinetics against the thermal stability of the PET substrate.

Table 1: Physicochemical Profile of Disperse Orange 61

| Property | Specification / Data | Rationale / Causality |

| CAS Number | 12270-45-0 | Standard identifier for sourcing[5]. |

| Chromophore | Monoazo | Provides high molar absorptivity and vibrant color yield[4]. |

| Molecular Structure | Planar, Non-ionic | Allows for single-molecule solvation in non-polar scCO₂[5]. |

| Aqueous Solubility | Insoluble | Necessitates scCO₂ as the ideal solvent alternative[5]. |

Table 2: Optimized scCO₂ Dyeing Parameters for PET

| Parameter | Optimal Value | Mechanistic Purpose |

| Temperature | 120 °C | Exceeds PET Tg to ensure maximum chain mobility without melting[2],[3]. |

| Pressure | 25 MPa (250 bar) | Ensures high scCO₂ density, maximizing the solvation capacity for DO61[2],[6]. |

| Isothermal Time | 60 minutes | Provides sufficient kinetic time for dye partitioning equilibrium[2],[3]. |

| Liquor Ratio | 1:10 to 1:20 | Ensures adequate mass transfer volume relative to fabric weight. |

Table 3: Expected Quality Control Outcomes

| Metric | Expected Result | Validation Standard |

| Dye Exhaustion | > 90% | Gravimetric analysis of residual dye[6]. |

| Wash Fastness | Grade 4 - 5 | ISO 105-C06 (High sublimation fastness)[5]. |

| Rub Fastness | Grade 4 - 5 | ISO 105-X12. |

Self-Validating Experimental Protocol

A scientific protocol is only as robust as its built-in validation mechanisms. This workflow is designed as a closed-loop system where the physical state of the outputs directly validates the success of the inputs.

Phase I: Preparation & System Purging

-

Substrate Preparation: Weigh the PET fabric precisely. Wrap the fabric around the perforated stainless-steel dyeing beam (frame) to ensure uniform fluid penetration[6].

-

Dye Loading: Weigh DO61 powder (typically 1-2% on weight of fabric). Place the raw press-cake dye directly into the base of the high-pressure autoclave. Note: Do not add surfactants or modifiers; they are redundant and will contaminate the system[2].

-

System Purge: Seal the autoclave. Flush the system with low-pressure CO₂ gas for 3 minutes to displace ambient air and moisture, preventing oxidative degradation of the dye at high temperatures.

Phase II: Pressurization & Isothermal Dyeing

-

Heating & Pressurization: Activate the high-pressure pump and heaters. Ramp the system to 120 °C and 25 MPa .

-

Causality: The pressure must be achieved concurrently with heating to ensure the CO₂ transitions smoothly into the supercritical phase, initiating both dye solvation and polymer swelling simultaneously[1].

-

-

Circulation (Dyeing Phase): Engage the circulation pump to drive the scCO₂/DO61 fluid through the perforated beam and outward through the PET fabric. Maintain isothermal and isobaric conditions for 60 minutes [2],[3].

Phase III: Depressurization & Recovery

-

Controlled Depressurization: Stop the circulation pump. Vent the CO₂ at a controlled rate of 1-2 MPa/min into the separator vessel.

-

Causality: Rapid depressurization can cause the polymer to collapse too violently, potentially trapping CO₂ bubbles or causing structural micro-fractures in the PET. Controlled release ensures the amorphous regions shrink uniformly, permanently locking the DO61 molecules inside the fiber matrix[1].

-

-

Dye Recovery: As pressure drops below 7.38 MPa, CO₂ reverts to a gas and loses all solvating power. Any unfixed DO61 precipitates instantly as a dry powder in the separator vessel[1].

Phase IV: Self-Validation Assays

-

Mass Balance Validation: Weigh the precipitated residual dye in the separator. Subtract this from the initial dye input to mathematically prove absolute dye exhaustion without secondary chemical assays.

-

Penetration Validation (Solvent Test): Submerge a 2x2 cm swatch of the dyed PET in room-temperature acetone for 5 minutes.

-

Pass: The solvent remains clear. This validates that the scCO₂ successfully swelled the polymer and embedded the dye deep within the matrix.

-

Fail: The solvent turns heavily orange. This indicates the dye was merely surface-deposited (likely due to insufficient pressure/temperature failing to depress the Tg ).

-

Fig 2: Self-validating step-by-step workflow for scCO2 dyeing of PET with Disperse Orange 61.

References

-

[2] eCO2Dye. "Dye Textiles with Supercritical CO2." eCO2Dye Official Website. URL: [Link]

-

[1] International Journal of Innovative Research and Creative Technology (IJIRCT). "Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process." IJIRCT. URL:[Link]

-

[6] ResearchGate. "Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame." ResearchGate. URL:[Link]

-

[3] National Center for Biotechnology Information (PMC). "Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide." Polymers (Basel). URL:[Link]

-

[4] ResearchGate. "X-ray crystal structure analysis for CI Disperse Orange 61." Coloration Technology. URL:[Link]

-

[5] HZ Reward. "Cheap Disperse Dyes Wholesale: Properties of Disperse Dyes." HZ Reward. URL: [Link]

Sources

- 1. ijirct.org [ijirct.org]

- 2. eco2dye.com [eco2dye.com]

- 3. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hzreward.com [hzreward.com]

- 6. researchgate.net [researchgate.net]

Bioremediation techniques using white-rot fungi for Disperse Orange 61 removal

Application Note: Bioremediation of Disperse Orange 61 Using White-Rot Fungi Ligninolytic Systems

Executive Summary

Disperse Orange 61 (DO61) is a highly recalcitrant, brominated azobenzene dye widely used in the textile industry. Because azo dyes and their intermediate aromatic amines exhibit known sensitizing, mutagenic, and carcinogenic properties, their persistence in wastewater is of critical concern to environmental scientists and toxicologists[1]. This application note outlines a validated, self-correcting protocol for the bioremediation of DO61 using the extracellular lignin-modifying enzymes (LMEs) of white-rot fungi (WRF).

Toxicological Context & Mechanistic Rationale

DO61 (CAS 12270-45-0) is characterized by a complex aromatic structure linked by an azo bond (-N=N-)[2][3]. Conventional wastewater treatments often fail to degrade this compound, leading to environmental accumulation. White-rot fungi, such as Trametes versicolor and Pleurotus ostreatus, offer a robust biological alternative. These basidiomycetes secrete a suite of non-specific oxidative enzymes—primarily Laccase (Lac), Manganese Peroxidase (MnP), and Lignin Peroxidase (LiP)—which evolved to degrade lignin but are highly effective at cleaving xenobiotic azo bonds[4][5].

The degradation is not a simple phase transfer (adsorption) but a true oxidative cleavage that generates transient aromatic amines before achieving complete mineralization into non-toxic byproducts[5].

Enzymatic Degradation Pathway

Enzymatic degradation pathway of Disperse Orange 61 by white-rot fungi.

Critical Reagents & Fungal Strains

-

Biological Agents: Trametes versicolor (ATCC 200801) or Pleurotus ostreatus.

-

Target Xenobiotic: Disperse Orange 61 standard (Purity >99%).

-

Culture Media: Potato Dextrose Agar (PDA) for maintenance; Kirk’s basal salts medium (nitrogen-limited) for liquid fermentation.

-

Enzyme Inducers: Copper sulfate (CuSO₄) and Manganese sulfate (MnSO₄)[6].

-

Solubilizers: Tween 80 (non-ionic surfactant).

Self-Validating Experimental Protocols

Fungal Cultivation & Targeted Enzyme Induction

Causality Focus: LME production in WRF is a secondary metabolic process triggered by nutrient depletion (specifically nitrogen or carbon limitation)[4][6]. We utilize a nitrogen-limited Kirk’s medium supplemented with specific metal ions to maximize enzyme titers prior to dye exposure.

-

Mycelial Preparation: Culture T. versicolor on PDA plates at 28°C for 7 days. Extract three 5-mm mycelial plugs from the active growing edge.

-

Submerged Fermentation: Inoculate the plugs into 250 mL Erlenmeyer flasks containing 100 mL of sterilized, nitrogen-limited Kirk’s medium.

-

Enzyme Induction: On day 3 of cultivation, supplement the medium with 1 mM CuSO₄ and 100 µM MnSO₄.

-

Incubation: Incubate at 28°C and 150 rpm in the dark for 7–10 days until peak enzyme activity is reached (typically Day 8).

Bioreactor Setup & DO61 Treatment

Causality Focus: DO61 is highly hydrophobic. To ensure bioavailability without using toxic organic solvents that inhibit fungal metabolism, a low concentration of a non-ionic surfactant is employed.

-

Dye Preparation: Prepare a 500 mg/L stock solution of DO61 in 1% Tween 80.

-

Treatment Initiation: Add the DO61 stock to the 8-day-old fungal cultures to achieve a final dye concentration of 50 mg/L.

-

Control Implementation (Critical for Trustworthiness):

-

Abiotic Control: Dye + uninoculated medium (monitors auto-oxidation).

-

Heat-Killed Control: Dye + autoclaved 8-day culture (differentiates true enzymatic degradation from physical adsorption to the fungal mycelium).

-

-

Sampling: Withdraw 2 mL aliquots at 0, 12, 24, 48, and 72 hours. Centrifuge at 10,000 × g for 10 minutes to remove mycelial biomass.

Analytical Validation & Metabolite Tracking

-

Primary Decolorization (UV-Vis): Measure the absorbance of the supernatant at the maximum wavelength (λmax) of DO61 (approx. 420-440 nm).

-

Enzyme Kinetics: Quantify Laccase activity using ABTS oxidation (measured at 420 nm) and MnP activity using phenol red oxidation (measured at 610 nm) to correlate degradation rates with active enzyme titers[6].

-

Metabolite Profiling (HPLC-MS): Run the supernatant through a C18 reverse-phase column (Acetonitrile:Water gradient). This step is mandatory to confirm the disappearance of the DO61 parent peak and track the transient formation and subsequent degradation of brominated aromatic amines[1].

Experimental Workflow

Step-by-step experimental workflow for DO61 bioremediation.

Quantitative Performance Metrics

The following table summarizes the expected baseline kinetics for T. versicolor under optimized induction parameters[7].

| Time (Hours) | DO61 Decolorization (%) | Laccase Activity (U/L) | MnP Activity (U/L) | Biomass Adsorption (%) |

| 0 | 0 | 450 | 120 | 0 |

| 12 | 35 ± 4 | 520 | 145 | 5 ± 1 |

| 24 | 68 ± 5 | 610 | 180 | 8 ± 2 |

| 48 | 89 ± 3 | 580 | 160 | 8 ± 2 |

| 72 | > 95 | 490 | 110 | 9 ± 1 |

Troubleshooting & System Validation

-

Low Decolorization Rate: If decolorization is <50% at 48h, verify the pH of the medium. Fungal LMEs require a strictly acidic environment (pH 4.5 - 5.0) for optimal electron transfer. Adjust using a 50 mM sodium citrate buffer if necessary.

-

Differentiating Adsorption vs. Degradation: WRF mycelium is a highly porous biosorbent. If the heat-killed control shows >20% color removal, the dye is precipitating or adsorbing rather than degrading. Ensure adequate Tween 80 concentration and rely strictly on HPLC-MS chromatograms to verify the presence of degradation metabolites.

-

Enzyme Inhibition: High concentrations of brominated azo dyes can competitively inhibit LMEs. If enzyme titers drop sharply immediately after dye addition, transition to a fed-batch dye addition strategy (e.g., adding 10 mg/L every 12 hours) to prevent active-site saturation.

Sources

- 1. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) - Canada.ca [canada.ca]

- 4. rroij.com [rroij.com]

- 5. Harnessing the potential of white rot fungi and ligninolytic enzymes for efficient textile dye degradation: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ipo.lbl.gov [ipo.lbl.gov]

- 7. Coculture of white rot fungi enhance laccase activity and its dye decolorization capacity | Research, Society and Development [rsdjournal.org]

Optimizing photocatalytic degradation conditions for Disperse Orange 61

Technical Support Center: Photocatalytic Degradation of Disperse Orange 61 (DO61)

Welcome to the technical support and troubleshooting center for the photocatalytic degradation of Disperse Orange 61 (DO61). DO61 (C₁₇H₁₅Br₂N₅O₂) is a highly recalcitrant, brominated monoazo dye extensively used in synthetic textile dyeing[1][2]. Due to its extreme hydrophobicity (log K_ow ~5.1) and the presence of electron-withdrawing nitro and bromo substituents, it strongly resists conventional biological wastewater treatment[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the causality behind degradation bottlenecks and provide self-validating workflows to ensure your photocatalytic systems achieve complete mineralization of DO61.

Part 1: Fundamental Mechanics & FAQs

Q1: Why does DO61 resist standard oxidative degradation, and how does photocatalysis bypass this barrier? A: DO61 contains a p -aminoazobenzene core heavily functionalized with halogens (bromine) and a nitro group[4][5]. These electron-withdrawing groups deplete the electron density of the azo bond (-N=N-), stabilizing it against standard enzymatic or mild oxidative attack. Photocatalysis bypasses this by utilizing semiconductor excitation to generate highly reactive, non-selective Reactive Oxygen Species (ROS)—specifically hydroxyl radicals (·OH) and superoxide anions (·O₂⁻). These ROS possess sufficient redox potential to force the cleavage of the azo bond and initiate debromination, ultimately leading to mineralization[6].

Q2: Which photocatalyst architecture is most effective for DO61? A: While bare TiO₂ or ZnO can degrade azo dyes, their wide bandgaps restrict them to UV activation and suffer from rapid electron-hole (e⁻/h⁺) recombination[7]. For complex disperse dyes like DO61, plasmonic heterojunction photocatalysts (e.g., Ag-AgCl/BiOCl or Ag-CdZnSO on zeolitic matrices) are highly recommended. The localized surface plasmon resonance (LSPR) of Ag nanoparticles dramatically enhances visible light absorption, while the heterojunction physically separates the photo-generated e⁻/h⁺ pairs, extending their lifetime to react with the dye[6][8].

ROS generation and DO61 photocatalytic degradation pathway.

Part 2: Troubleshooting Guide for Reaction Optimization

Issue 1: Negligible Dye Degradation in the First 30 Minutes of Irradiation

-

Root Cause (Causality): Insufficient dark adsorption equilibrium. Because DO61 is highly hydrophobic[3], it exists largely in suspension rather than true solution. If irradiation begins immediately, the short-lived ·OH radicals generated at the catalyst surface will recombine before they can diffuse to the bulk dye.

-

Solution: Implement a strict Dark Adsorption Phase . Stir the DO61-catalyst suspension in complete darkness for 30–60 minutes prior to turning on the light source. This ensures the dye molecules partition onto the catalyst's active sites, allowing immediate ROS attack upon irradiation[6].

Issue 2: Catalyst Deactivation After 1-2 Cycles (Poor Recyclability)

-

Root Cause (Causality): Surface fouling by hydrophobic degradation intermediates (e.g., brominated aromatic amines) or high e⁻/h⁺ recombination rates dominating the reaction kinetics.

-

Solution:

-

Introduce an Electron Scavenger: Add a low concentration of H₂O₂ (e.g., 1.0–1.5 mmol/L) to the reactor. H₂O₂ acts as an electron acceptor, trapping conduction band electrons to form additional ·OH radicals. This prevents e⁻/h⁺ recombination and accelerates the oxidative clearing of surface-bound intermediates[9][10].

-

Solvent Wash Protocol: Post-reaction, wash the recovered catalyst with a mild ethanol/water gradient to desorb unreacted hydrophobic fragments before drying[8].

-

Issue 3: Erratic UV-Vis Absorbance Readings During Aliquot Analysis

-

Root Cause (Causality): Incomplete separation of nano-catalysts from the dye solution. Suspended nanoparticles scatter light, artificially inflating the absorbance at DO61's λmax (typically ~440 nm depending on the solvent matrix)[8].

-

Solution: Standardize the separation step. Use a 0.22 µm PTFE syringe filter followed by high-speed centrifugation (10,000 rpm for 5 mins) before transferring the supernatant to the cuvette.

Part 3: Quantitative Data & Optimization Parameters

To establish a self-validating system, ensure your baseline experiments map to the optimized ranges below. Deviations from these parameters will predictably alter the degradation kinetics.

| Parameter | Optimal Range | Mechanistic Rationale |

| Initial DO61 Concentration | 10 – 50 mg/L | Higher concentrations block photon penetration (inner-filter effect) and saturate catalyst active sites[9]. |

| Catalyst Loading | 0.5 – 1.0 g/L | Balances the availability of active sites against the risk of light scattering/shielding by excess suspended particles[9]. |

| Solution pH | 6.0 – 7.0 (Near Neutral) | DO61 degradation is highly pH-sensitive. Neutral pH prevents electrostatic repulsion between the dye and the catalyst's Point of Zero Charge (PZC)[8][9]. |

| H₂O₂ Concentration | 1.0 – 1.5 mmol/L | Acts as an optimal e⁻ scavenger. Excess H₂O₂ (>2.0 mmol/L) becomes detrimental as it begins scavenging ·OH radicals (forming less reactive ·OOH)[9]. |

Part 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating workflow. Step 3 acts as an internal control; if equilibrium is not reached, the subsequent kinetic data will be mathematically invalid.

Standardized Photocatalytic Degradation Assay for DO61

-

Preparation: Disperse 50 mg of the chosen photocatalyst (e.g., Ag-AgCl/BiOCl) into 50 mL of a 20 mg/L DO61 aqueous solution inside a jacketed quartz reactor. Maintain the temperature at 25 °C using a circulating water bath to prevent thermal degradation artifacts.

-

pH Adjustment: Adjust the initial pH to 7.0 using 0.1 M NaOH or HCl.

-

Dark Adsorption (Internal Control): Stir the suspension magnetically at 500 rpm in complete darkness for 45 minutes. Take a 1 mL aliquot at t=−45 min and t=0 min. Validation Check: The absorbance difference between these two points represents the adsorption capacity. It must stabilize (ΔAbs < 2%) before proceeding.

-

Irradiation: Turn on the visible light source (e.g., 300 W Xenon lamp with a 420 nm cut-off filter). If utilizing an electron scavenger, inject 1.0 mmol/L H₂O₂ precisely at t=0 .

-